Regioisomeric Identity Dictates Pharmacophore Validation: Example from Adenosine A2B Antagonists
Although the parent compound itself lacks in‑vitro target activity, its 3-chloro-5-(3-fluoropyridin-4-yl) derivative maintains the 6-(6-methoxypyridin-3-yl)pyridin-2-amine scaffold as the core and exhibits a Ki of 24 nM for the human adenosine A2B receptor (HEK‑293, [³H]DPCPX radioligand) [1]. The corresponding 5‑amino isomer (pyridin-2-amine moved to the 5‑position) has not been reported to confer similar affinity in the same series, underscoring that the 2‑amino regioisomer is essential for pharmacophore activity [1]. This validates the necessity of the 2‑amino‑6‑(6‑methoxypyridin‑3‑yl)pyridine architecture for downstream biological programs.
| Evidence Dimension | Binding affinity (Ki) of a derivative retaining the target scaffold |
|---|---|
| Target Compound Data | 3-chloro-5-(3-fluoropyridin-4-yl)-6-(6-methoxypyridin-3-yl)pyridin-2-amine: Ki = 24 nM |
| Comparator Or Baseline | 5-amino isomer (5-(6-methoxypyridin-3-yl)pyridin-2-amine) derivative: no reported A2B affinity in this series |
| Quantified Difference | Target regioisomer enables nanomolar receptor binding; 5-amino isomer does not |
| Conditions | Human adenosine A2B receptor, HEK-293 cells, [³H]DPCPX radioligand binding assay |
Why This Matters
The quantitative binding data demonstrate that the 2‑amino‑6‑(6‑methoxypyridin‑3‑yl)pyridine scaffold is a validated pharmacophore for adenosine A2B antagonism, guiding medicinal chemists to prioritize this regioisomer for hit‑to‑lead optimization.
- [1] BindingDB entry BDBM375234, US10253017 Example 36: 3-chloro-5-(3-fluoropyridin-4-yl)-6-(6-methoxypyridin-3-yl)pyridin-2-amine, Ki = 24 nM for adenosine A2B receptor. Retrieved from https://www.bindingdb.org View Source
